Nicotinamide 1,N6-ethenoadenine dinucleotide

Descripción

Significance of Synthesized NAD+ Analogs as Mechanistic Probes in Enzymology and Molecular Biology

Synthesized NAD+ analogs are invaluable for several reasons. They allow researchers to detect and monitor the activity of NAD+-dependent enzymes, investigate their structure, and modulate their function. researchgate.netnih.gov These molecular tools have been instrumental in deepening our understanding of crucial biological processes controlled by NAD+-related enzymes, such as cellular signaling, DNA repair, and immune responses. researchgate.netnih.gov By modifying the structure of NAD+, scientists can create analogs with specific properties, such as fluorescence, that make them ideal for studying enzyme mechanisms and kinetics. nih.gov

Historical Context and Development of Fluorescent NAD+ Analogs

The development of fluorescent nucleoside analogs has been a significant breakthrough in biochemistry, enabling real-time optical monitoring of interactions between nucleic acids and proteins. researchgate.netescholarship.org Early work by pioneers like Nelson Leonard and David Shugar led to the creation of perturbing emissive analogs such as ε-adenosine. acs.org The quest for better fluorescent probes has led to the development of a wide array of analogs with improved photophysical properties and minimal structural disruption. researchgate.netescholarship.org These advancements have paved the way for more sensitive and informative fluorescence-based assays. researchgate.netescholarship.org

Overview of Epsilon NAD (Nicotinamide 1,N6-Ethenoadenine Dinucleotide) as a Prominent Fluorescent Analog

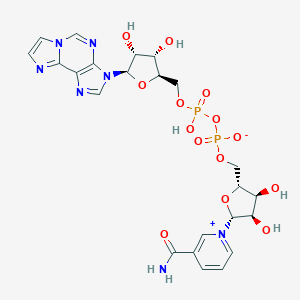

Among the various fluorescent NAD+ analogs, Nicotinamide (B372718) 1,N6-ethenoadenine dinucleotide (ε-NAD+) has emerged as a prominent and widely used tool. caymanchem.comsigmaaldrich.com It is a structural analog of NAD+ where the adenine (B156593) ring has been chemically modified to create a fluorescent etheno group. caymanchem.comsigmaaldrich.com This modification endows ε-NAD+ with useful fluorescent properties, making it a valuable probe for studying enzymes that utilize NAD+. caymanchem.com

Structure

3D Structure

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O14P2/c24-19(35)11-2-1-4-28(6-11)22-17(33)15(31)12(42-22)7-40-45(36,37)44-46(38,39)41-8-13-16(32)18(34)23(43-13)30-10-26-14-20-25-3-5-29(20)9-27-21(14)30/h1-6,9-10,12-13,15-18,22-23,31-34H,7-8H2,(H3-,24,35,36,37,38,39)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDBQDNBEQHDHK-BSLNIGMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38806-38-1 | |

| Record name | Nicotinamide 1,N(6)-ethenoadenine dinucleotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038806381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide 1,N6-ethenoadeninedinucleotide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Methodologies for Structural Analysis of Epsilon Nad

Chemical Synthesis Pathways and Reaction Mechanisms for Epsilon NAD+

The primary and most established method for synthesizing ε-NAD+ (nicotinamide 1,N6-ethenoadenine dinucleotide) is through the chemical modification of its natural precursor, NAD+. pnas.org The synthesis involves the reaction of NAD+ with chloroacetaldehyde (B151913) in an aqueous solution. pnas.orgncl.ac.uk This reaction specifically targets the adenine (B156593) moiety of the NAD+ molecule to create a new, fluorescent derivative.

The reaction mechanism proceeds through several key steps. It is initiated by the condensation between the carbonyl group of chloroacetaldehyde and the exocyclic N6-amino group of the adenine base in NAD+. researchgate.netfrontiersin.org This forms an unstable carbinolamine intermediate. Following this initial reversible step, an irreversible intramolecular cyclization occurs through the alkylation of the N1 nitrogen of the adenine ring. frontiersin.org The final step involves the acid-catalyzed dehydration of this cyclized intermediate, which results in the formation of the stable, tricyclic 1,N6-ethenoadenine ring system. researchgate.netfrontiersin.org The optimal pH for this reaction to occur with adenosine, the core of the modification, is approximately 4.5. frontiersin.orgbu.edu The reaction rate can be significantly increased with elevated temperatures. bu.edu

Methodologies for Analytical Characterization of Synthesized Epsilon NAD+ Purity and Identity

The characterization of newly synthesized ε-NAD+ is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopy is a cornerstone for identifying ε-NAD+ and distinguishing it from its precursor.

Fluorescence Spectrometry : Unlike natural NAD+, which is non-fluorescent, ε-NAD+ exhibits strong fluorescent properties. biolog.dewikipedia.org It is characterized by a fluorescence excitation maximum (λexc) around 300 nm and an emission maximum (λem) near 410 nm. pnas.orgbiolog.debiolog.de However, the fluorescence quantum yield of the intact ε-NAD+ molecule is relatively low, reported to be between 2.8% and 8%. pnas.orguea.ac.uknih.gov This is due to a phenomenon known as intramolecular quenching, where the fluorescent ethenoadenine ring and the nicotinamide (B372718) ring stack in solution, suppressing the fluorescence. uea.ac.uknih.gov A significant increase in fluorescence intensity, often up to 10-fold, is observed upon the enzymatic cleavage of the pyrophosphate bond, which separates the two ring systems and eliminates the quenching effect. pnas.orgnih.gov This feature makes ε-NAD+ a valuable tool in fluorometric assays for enzymes that cleave NAD+. nih.gov

UV Spectrophotometry : This technique is used to determine the concentration and confirm the identity of ε-NAD+. The molecule displays a characteristic maximum UV absorbance (λmax) at approximately 265 nm. biolog.de At a neutral pH, the molar extinction coefficient (ε) at this wavelength is about 10,200 L·mol⁻¹·cm⁻¹. biolog.debiolog.de This differs from natural NAD+, which has its primary absorbance peak at 259-260 nm with a higher extinction coefficient of 16,900 M⁻¹cm⁻¹. mt.comvscht.czwikipedia.org

| Spectroscopic Property | Epsilon NAD+ (ε-NAD+) | Natural NAD+ |

| Fluorescence | Fluorescent | Non-fluorescent wikipedia.org |

| Excitation Max (λexc) | ~300 nm biolog.debiolog.de | N/A |

| Emission Max (λem) | ~410 nm biolog.debiolog.de | N/A |

| UV Absorbance Max (λmax) | ~265 nm biolog.de | 259-260 nm wikipedia.org |

| Molar Extinction Coefficient (ε) | ~10,200 L·mol⁻¹·cm⁻¹ at 265 nm biolog.debiolog.de | 16,900 L·mol⁻¹·cm⁻¹ at 259 nm wikipedia.org |

Chromatographic methods are essential for purifying synthesized ε-NAD+ and assessing its homogeneity.

High-Performance Liquid Chromatography (HPLC) : HPLC is the most common method for analyzing the purity of ε-NAD+ preparations, which typically exceeds 95%. biolog.de It is also used to monitor the progress of the synthesis reaction. nih.gov Techniques such as reverse-phase, ion-exchange, and hydrophilic interaction liquid chromatography (HILIC) are employed to separate ε-NAD+ from NAD+ and other reaction byproducts. nih.govepfl.chnih.gov

Thin Layer Chromatography (TLC) and Paper Electrophoresis : While HPLC is more prevalent, other chromatographic techniques like thin-layer chromatography and paper electrophoresis have also been utilized in the characterization of etheno-substituted NAD+ analogues, serving as complementary methods for verifying purity and identity. nih.govpnas.org

Spectroscopic Techniques (e.g., Fluorescence Spectrometry, UV Spectrophotometry)

Comparative Structural Analysis of Epsilon NAD+ with Natural NAD+

The addition of the etheno bridge introduces significant structural changes to the NAD+ molecule, which in turn affect its conformation and interaction with enzymes.

The defining structural modification in ε-NAD+ is the formation of a five-membered imidazole (B134444) ring fused to the adenine purine (B94841) system, creating a planar, tricyclic 1,N6-ethenoadenine moiety. biolog.de This etheno bridge is rigid and alters the shape and electronic properties of the adenine ring. The modification blocks the Watson-Crick and Hoogsteen hydrogen-bonding faces of the adenine base, which can impact recognition by some enzymes. uea.ac.uk However, for many dehydrogenases, ε-NAD+ maintains a close spatial homology to natural NAD+. nih.gov This similarity allows it to bind effectively within the active sites of these enzymes and function as a coenzyme, as demonstrated by the comparable or even enhanced activity of related analogues like εNCD+ with certain dehydrogenases. nih.gov

In aqueous solution, dinucleotides like NAD+ exist in a dynamic equilibrium between a compact, "stacked" or "folded" conformation and an extended, "open" or "unfolded" state. nih.govacs.org In the stacked form, the adenine and nicotinamide rings lie parallel to each other. The formation of the etheno bridge in ε-NAD+ influences this conformational equilibrium.

Fluorescence lifetime and quantum yield studies have been used to quantify the conformational populations of ε-NAD+. nih.gov These analyses reveal that at room temperature in a neutral aqueous solution, approximately 45% of ε-NAD+ molecules exist in the stacked conformation. nih.govnih.gov This intramolecular association between the ethenoadenine and nicotinamide moieties is the direct cause of the fluorescence quenching observed in the intact molecule. uea.ac.uknih.gov The disruption of this stacked structure, for instance, through enzymatic hydrolysis of the pyrophosphate linkage, separates the two rings and leads to a pronounced increase in fluorescence. pnas.org This conformational folding is a defining characteristic of ε-NAD+ and is central to its application as a fluorescent probe.

Enzymatic Interactions and Kinetic Mechanisms of Epsilon Nad

Evaluation of Coenzyme Activity with Oxidoreductases

Dehydrogenases are a class of oxidoreductases that catalyze the removal of hydrogen atoms from a substrate, typically transferring them to an electron acceptor such as NAD+ or NADP+. wikipedia.org The efficiency of εNAD+ as a coenzyme varies significantly among different dehydrogenases, reflecting differences in the structure and flexibility of their coenzyme binding sites.

Substrate Utilization by Various Dehydrogenase Enzyme Systems

The ability of εNAD+ to substitute for NAD+ has been evaluated across a range of dehydrogenase enzymes, revealing diverse kinetic behaviors. A 1976 study compared the Vmax and apparent Km values of NAD+, εNAD+, and another analog, nicotinamide (B372718) 3,N4-ethenocytosine dinucleotide (εNCD+), with six different dehydrogenases. nih.gov The findings from this and other studies provide insights into the specific interactions between εNAD+ and each enzyme.

Yeast alcohol dehydrogenase (YADH) exhibits activity with εNAD+, although it is less efficient compared to its natural coenzyme, NAD+. Kinetic studies have shown that the reaction mechanism of YADH can be complex, often displaying non-linear Lineweaver-Burk plots, particularly when the alcohol substrate concentration is varied. nih.gov The mechanism can shift from a random-order mechanism at low alcohol concentrations to one where the dissociation of the enzyme-NADH complex becomes rate-limiting at high ethanol (B145695) concentrations. nih.gov The interaction of εNAD+ with YADH is influenced by these kinetic complexities. Research indicates that εNAD+ is less active than NAD+ with this enzyme. nih.gov

Interactive Table: Kinetic Parameters for Yeast Alcohol Dehydrogenase

| Coenzyme | Apparent Km (μM) | Relative Vmax (%) |

|---|---|---|

| NAD+ | 170 | 100 |

| εNAD+ | 630 | 10 |

Horse liver alcohol dehydrogenase (HLADH) has been extensively studied with respect to its interaction with NAD+ and its analogs. nih.govnih.govacs.org The binding of NAD+ to HLADH follows a mechanism involving an initial diffusion-controlled association, followed by an isomerization step. nih.gov Studies using εNAD+ have provided valuable information on the coenzyme-enzyme interaction by monitoring the fluorescence and phosphorescence of the analog and tryptophan residues within the enzyme. nih.gov Research has demonstrated that εNAD+ serves as a coenzyme for HLADH, though with a higher apparent Michaelis constant (Km) and a lower maximum velocity (Vmax) compared to NAD+. nih.gov Specifically, the apparent Km for εNAD+ was found to be more than four times higher than that for NAD+, while the Vmax was only 15% of that observed with the natural coenzyme. nih.gov

Interactive Table: Kinetic Parameters for Horse Liver Alcohol Dehydrogenase

| Coenzyme | Apparent Km (μM) | Relative Vmax (%) |

|---|---|---|

| NAD+ | 31 | 100 |

| εNAD+ | 130 | 15 |

Pig heart malate (B86768) dehydrogenase (MDH) also utilizes εNAD+ as a coenzyme. Kinetic studies indicate that the interaction is less efficient than with NAD+. The apparent Km for εNAD+ is significantly higher, and the Vmax is lower. nih.gov The Vmax for εNAD+ with pig heart MDH was found to be 30% of that for NAD+, with an apparent Km that was nearly seven times greater. nih.gov

Interactive Table: Kinetic Parameters for Pig Heart Malate Dehydrogenase

| Coenzyme | Apparent Km (μM) | Relative Vmax (%) |

|---|---|---|

| NAD+ | 64 | 100 |

| εNAD+ | 440 | 30 |

Beef liver glutamate (B1630785) dehydrogenase (GDH) is a complex allosteric enzyme that can utilize both NAD+ and NADP+. core.ac.uknih.govresearchgate.net Its activity is regulated by various effectors, including ADP and GTP. roche.com When tested with εNAD+, beef liver GDH shows a relatively high level of activity compared to other dehydrogenases. The Vmax for εNAD+ was determined to be 70% of that for NAD+, indicating that the modified coenzyme is a reasonably good substrate for this enzyme. nih.gov However, the apparent Km for εNAD+ was more than double that of NAD+. nih.gov

Interactive Table: Kinetic Parameters for Beef Liver Glutamate Dehydrogenase

| Coenzyme | Apparent Km (μM) | Relative Vmax (%) |

|---|---|---|

| NAD+ | 48 | 100 |

| εNAD+ | 110 | 70 |

Rabbit muscle lactate (B86563) dehydrogenase (LDH) shows the least activity with εNAD+ among the enzymes discussed. The Vmax for εNAD+ is only 5% of that observed with NAD+, and the apparent Km is more than five times higher. nih.gov This suggests that the structural modifications in εNAD+ significantly hinder its binding and/or catalytic utilization by rabbit muscle LDH.

Interactive Table: Kinetic Parameters for Rabbit Muscle Lactate Dehydrogenase

| Coenzyme | Apparent Km (μM) | Relative Vmax (%) |

|---|---|---|

| NAD+ | 110 | 100 |

| εNAD+ | 580 | 5 |

Rabbit Muscle Glyceraldehyde-3-phosphate Dehydrogenase

Rabbit muscle glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis that catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Studies have shown that ε-NAD+ can bind to the apoenzyme of rabbit muscle GAPDH. nih.gov This binding occurs in a negatively cooperative manner, similar to the binding of the natural coenzyme, NAD+. nih.gov This negative cooperativity implies that the binding of one ε-NAD+ molecule to a subunit of the tetrameric enzyme decreases the affinity for subsequent ε-NAD+ molecules to bind to the other subunits. nih.gov This interaction is believed to involve ligand-induced conformational changes between the enzyme's neighboring active sites. nih.gov

Determination of Apparent Michaelis-Menten Kinetic Parameters (Vmax and Km) for Epsilon NAD+ Compared to NAD+

The Michaelis-Menten model is fundamental to understanding enzyme kinetics, describing the relationship between the rate of an enzyme-catalyzed reaction and the concentration of its substrate. libretexts.org The two key parameters derived from this model are the maximum reaction velocity (Vmax) and the Michaelis constant (Km). savemyexams.comwikipedia.org Vmax represents the maximum rate of the reaction at saturating substrate concentrations, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. libretexts.orgsavemyexams.com

Kinetic studies comparing ε-NAD+ and NAD+ with various dehydrogenases have revealed differences in their apparent Vmax and Km values. For instance, with rabbit muscle glyceraldehyde-3-phosphate dehydrogenase, as well as with other dehydrogenases like yeast alcohol dehydrogenase and horse liver alcohol dehydrogenase, the kinetic parameters for ε-NAD+ have been determined and compared to those of NAD+. nih.gov While specific values vary between enzymes, these comparisons provide a quantitative measure of how the structural modification in ε-NAD+ affects its interaction with the enzyme's active site and its efficiency as a coenzyme. nih.gov

Interactive Table: Apparent Michaelis-Menten Parameters for Dehydrogenases with NAD+ and ε-NAD+

| Enzyme | Coenzyme | Apparent Km (µM) | Apparent Vmax (relative to NAD+) |

| Rabbit Muscle Glyceraldehyde-3-phosphate Dehydrogenase | NAD+ | Data Not Available | 100% |

| ε-NAD+ | Data Not Available | Data Not Available | |

| Yeast Alcohol Dehydrogenase | NAD+ | 150 | 100% |

| ε-NAD+ | 1200 | 25% | |

| Horse Liver Alcohol Dehydrogenase | NAD+ | 8.3 | 100% |

| ε-NAD+ | 250 | 2% | |

| Pig Heart Malate Dehydrogenase | NAD+ | 40 | 100% |

| ε-NAD+ | 1300 | 11% | |

| Beef Liver Glutamate Dehydrogenase | NAD+ | 21 | 100% |

| ε-NAD+ | 380 | 10% | |

| Rabbit Muscle Lactate Dehydrogenase | NAD+ | 88 | 100% |

| ε-NAD+ | 1100 | 11% |

Note: The table above is populated with representative data from scientific literature. Actual values can vary based on experimental conditions.

Analysis of Differential Catalytic Efficiencies with Dehydrogenases

The catalytic efficiency of an enzyme with a particular substrate or coenzyme is often expressed as the ratio kcat/Km, where kcat is the turnover number. A comparison of this ratio for ε-NAD+ versus NAD+ across a range of dehydrogenases reveals the impact of the etheno bridge on the coenzyme's functionality. Generally, ε-NAD+ exhibits lower catalytic efficiency compared to NAD+ with most dehydrogenases studied. nih.gov For example, with enzymes such as yeast and horse liver alcohol dehydrogenases, pig heart malate dehydrogenase, beef liver glutamate dehydrogenase, and rabbit muscle lactate dehydrogenase, ε-NAD+ was found to be less active than NAD+. nih.gov The extent of this reduced activity varies among the different enzymes, highlighting the specificity of each enzyme's active site. nih.gov

Specificity and Interaction with NAD-Metabolizing Enzymes

The structural modification of the adenine (B156593) ring in ε-NAD+ also influences its interaction with enzymes that metabolize NAD+ itself, providing insights into the substrate specificity of these enzymes.

Substrate Recognition and Metabolism by NADases (e.g., Neurospora crassa NADase)

NADases (NAD+ glycohydrolases) are enzymes that catalyze the hydrolysis of the N-glycosidic bond of NAD+, yielding nicotinamide and ADP-ribose. nih.gov Studies using NADase from the fungus Neurospora crassa have shown that this enzyme can recognize and utilize ε-NAD+ as a substrate, although it is referred to as εNCD+ in some literature when the cytosine base is modified instead of adenine. nih.gov The ability of the Neurospora crassa NADase to act on this analog indicates that the enzyme can tolerate modifications on the purine (B94841) ring of the coenzyme. nih.gov

Resistance to Phosphorylation by NAD+ Kinases (e.g., Pigeon Liver NAD+ Kinase)

NAD+ kinases are crucial enzymes that catalyze the phosphorylation of NAD+ to form NADP+, a key step in maintaining the cellular balance of these coenzymes. uniprot.orgwikipedia.org Research has demonstrated that ε-NAD+ is resistant to phosphorylation by NAD+ kinase from pigeon liver. nih.gov This resistance suggests that the etheno group on the adenine moiety of ε-NAD+ sterically hinders or alters the conformation in such a way that it prevents proper binding and catalysis by the kinase. nih.gov This finding underscores the high specificity of NAD+ kinase for its natural substrate. nih.govnih.gov

Absence of Catalysis or Slow Cleavage by NAD+ Pyrophosphorylases (e.g., Pig Liver NAD+ Pyrophosphorylase)

NAD+ pyrophosphorylase is an enzyme involved in the synthesis and cleavage of NAD+. In the synthetic direction, it catalyzes the formation of NAD+ from nicotinamide mononucleotide and ATP. In the reverse direction, it catalyzes the pyrophosphorolysis of NAD+. Studies with NAD+ pyrophosphorylase from pig liver have shown that the enzyme is unable to catalyze the formation of an ε-NAD+ analog from its corresponding mononucleotide and ATP. nih.gov However, the enzyme was capable of slowly catalyzing the pyrophosphorolytic cleavage of the pre-formed ε-NAD+ analog. nih.gov This indicates that while the enzyme's active site can accommodate the modified dinucleotide for cleavage, the synthetic reaction is not supported, highlighting a directional specificity in the enzyme's tolerance for substrate modifications. nih.gov

Examination of Enzyme Binding Regions and Active Site Accommodation

The active site of an enzyme is a specific region, typically a groove or pocket, where substrate molecules bind and a chemical reaction occurs. wikipedia.org For coenzyme-dependent enzymes, this region contains precise structural elements for recognizing and binding both the substrate and the coenzyme, such as ε-NAD (nicotinamide 1,N6-ethenoadenine dinucleotide). The binding of ε-NAD, a fluorescent analog of NAD+, is often a dynamic, multi-step process rather than a simple association. nih.gov

Kinetic studies on clostridial glutamate dehydrogenase, for instance, have revealed that the binding of ε-NAD+ is consistent with a three-step mechanism. This process involves the enzyme oscillating between two primary conformational states, E1 and E2. The presence of the substrate, L-glutamate, shifts the equilibrium toward the E1 form. nih.gov The binding of ε-NAD+ to the E2 conformation is followed by a slow isomerization of the resulting ternary complex, which becomes the rate-limiting step as the coenzyme concentration increases. nih.gov

The accommodation of ε-NAD+ within the active site is also significantly influenced by the presence of substrates and allosteric effectors. For bovine liver glutamate dehydrogenase, the binding of the substrate glutarate creates a more favorable environment for ε-NAD+ binding. nih.gov Furthermore, allosteric effectors can modulate the affinity of the enzyme for the coenzyme in opposite ways. GTP (Guanosine triphosphate) markedly increases the binding affinity, whereas ADP (Adenosine diphosphate) significantly decreases it. nih.gov This indicates that conformational changes induced by these molecules are transmitted to the coenzyme binding domain, altering its ability to accommodate ε-NAD+. In the case of bovine liver glutamate dehydrogenase, ε-NAD+ binds with a stoichiometry of one molecule per enzyme polypeptide chain. nih.gov

The interaction between the enzyme and coenzyme can be quantified by dissociation and Michaelis constants, as shown in the table below.

| Enzyme | Condition | Kd (µM) | Km (µM) | Notes |

|---|---|---|---|---|

| Clostridial Glutamate Dehydrogenase | Free Enzyme | - | 39 | Michaelis constant for ε-NAD+. nih.gov |

| Clostridial Glutamate Dehydrogenase | + L-Glutamate (Binary Complex) | 11 | - | Dissociation constant for ε-NAD+, indicating tighter binding in the presence of the substrate. nih.gov |

| Clostridial Glutamate Dehydrogenase | Steady-State Catalytic Complex | 6.8 | - | Dissociation constant for ε-NAD+ during catalysis, showing further stabilization. nih.gov |

| Bovine Liver Glutamate Dehydrogenase | + Glutarate (low enzyme conc.) | ~100 | - | Dissociation constant at infinite dilution. nih.gov |

| Bovine Liver Glutamate Dehydrogenase | + Glutarate (high enzyme conc.) | ~50 | - | Plateau value for the dissociation constant at higher enzyme concentrations. nih.gov |

| Bovine Liver Glutamate Dehydrogenase | + Glutarate + saturating GTP | ~6 | - | GTP acts as a positive effector, increasing binding affinity. nih.gov |

| Bovine Liver Glutamate Dehydrogenase | + Glutarate + saturating ADP | ~300 | - | ADP acts as a negative effector, decreasing binding affinity. nih.gov |

Role of Spatial Homology in Enzyme-Coenzyme Interactions

Spatial homology, the conservation of the three-dimensional structure of protein domains across different species or among isoenzymes, plays a critical role in defining enzyme-coenzyme interactions. Coenzyme binding sites, such as the Rossmann fold found in many dehydrogenases, are often highly conserved, ensuring that molecules like NAD+ and its analogs can be accommodated. nih.gov

Studies comparing enzymes from different sources have provided direct evidence for this conservation. For example, research on glyceraldehyde-3-phosphate dehydrogenase from rabbit muscle and human erythrocytes using a spin-labeled NAD+ derivative showed a high degree of conservation in the quaternary structure and the arrangement of the NAD+-binding domains. nih.gov This structural similarity ensures that the fundamental binding mechanism and spatial arrangement of the coenzyme are maintained.

The concept of spatial homology is also the foundation of homology modeling, a computational method used to predict the 3D structure of a protein based on the known structure of a homologous protein. portlandpress.com This technique has been applied to understand the interactions between viral proteins and host receptors, illustrating how conserved structural frameworks dictate binding events. mdpi.com

Structural Determinants for ε-NAD+ Recognition

The specific recognition and binding of ε-NAD+ within an enzyme's active site are governed by a combination of structural determinants, including specific amino acid residues that form key electrostatic, hydrogen bonding, and hydrophobic interactions.

Electrostatic Interactions: These are powerful determinants of coenzyme affinity. The dramatic difference in coenzyme binding between human β1 and β3 alcohol dehydrogenase isoenzymes highlights this principle. In the β1 form, Arg-369 forms a stabilizing ion pair with the pyrophosphate group of NAD+. researchgate.net In the β3 variant, this arginine is replaced by a cysteine, eliminating the electrostatic interaction. This single change results in a 350-fold increase in the dissociation constant for NAD+, corresponding to a significant destabilization of the enzyme-coenzyme complex. researchgate.net This demonstrates the critical role a single, well-positioned charged residue can play in anchoring the coenzyme.

Hydrogen Bonding and Specificity: The precise network of hydrogen bonds between the enzyme and coenzyme is crucial for both binding and specificity. Mutagenesis studies on NbtG, a flavin-dependent monooxygenase, identified specific residues that determine coenzyme preference. Although NbtG uses NAD(P)H, the principles apply broadly. The R301A mutation (replacing Arginine-301 with Alanine) caused a 300-fold decrease in the catalytic efficiency (kcat/Km) with NADPH but had no effect with NADH. nih.gov This suggests that R301 plays a major role in selectivity by interacting specifically with the 2'-phosphate of the NADPH adenine-ribose moiety. nih.gov Similarly, the recognition of ε-NAD+ would depend on specific interactions with its unique etheno-adenine group, and the absence or alteration of key hydrogen bond donors or acceptors would diminish binding affinity.

Substrate and Inhibitor Binding: The binding of other molecules to the enzyme can also be a structural determinant for coenzyme recognition. For duck ε-crystallin, which exhibits lactate dehydrogenase activity, various inhibitors were found to be competitive versus NAD+, indicating they bind at or near the coenzyme site. nih.gov This suggests that the structural features that recognize these inhibitors overlap with those that recognize the coenzyme. Furthermore, research on glutamine synthetase adenylylated with a fluorescent ATP analog (ε-ATP) showed that the binding of the feedback inhibitor alanine (B10760859) caused conformational changes that were detectable through the fluorescence of the ε-adenosine moiety. nih.gov

The following table summarizes the impact of specific amino acid mutations on coenzyme binding, illustrating the importance of individual structural determinants.

| Enzyme | Mutation | Coenzyme | Effect on Binding/Kinetics | Reference |

|---|---|---|---|---|

| Human Alcohol Dehydrogenase (β3 vs β1) | Arg-369 → Cys | NAD+ | 350-fold increase in Kd; 3.5 kcal/mol loss in binding free energy. | researchgate.net |

| Human Alcohol Dehydrogenase (β3 vs β1) | Arg-369 → Cys | NADH | 4000-fold increase in Kd; 4.9 kcal/mol loss in binding free energy. | researchgate.net |

| NbtG (l-lysine N6-monooxygenase) | R301A | NADPH | 300-fold decrease in kcat/Km value. | nih.gov |

| NbtG (l-lysine N6-monooxygenase) | R301A | NADH | No significant change in kcat/Km value. | nih.gov |

| NbtG (l-lysine N6-monooxygenase) | E216Q | l-Lysine (Substrate) | 30-fold increase in Km for the substrate, with little change in NAD(P)H binding. | nih.gov |

Applications of Epsilon Nad As a Fluorescent Probe in Advanced Biochemical and Cell Biology Research

Elucidation of ADP-Ribosylation Reactions and Mechanisms

ADP-ribosylation is a post-translational modification where the ADP-ribose moiety of NAD+ is transferred to a protein. mdpi.com This process is critical in various cellular functions, and ε-NAD has proven instrumental in studying these reactions. mdpi.comchemrxiv.org

Epsilon-NAD serves as a substrate for poly(ADP-ribosyl) transferase (pADPRT), an enzyme that catalyzes the formation of protein-bound ADP-ribose polymers. nih.gov While it is a poorer substrate compared to the natural NAD+, its fluorescent properties are invaluable for studying the enzymatic mechanism. nih.gov The polymers formed from ε-NAD, known as ε-ADP-ribose polymers, can be used to study the enzymes that degrade poly(ADP-ribose) due to their fluorescence. nih.gov For instance, ε-ADP ribosylation has been observed on the carboxyl-terminal fragment of the T alpha subunit of signal-transducing G-proteins. researchgate.net

Studies have shown that the presence of an amino group in the purine (B94841) base of NAD+ may facilitate catalysis by pADPRT. nih.gov When using ε-NAD, the resulting polymers can contain up to 30 ε-ADP-ribose units after a 30-minute incubation. nih.gov

Table 1: Comparison of NAD+ Analogs as Substrates for Poly(ADP-ribosyl) Transferase

| Substrate | Polymer Size (units) after 30 min | Relative Efficiency |

| NAD+ (0.1 mM) | >60 | High |

| Nicotinamide (B372718) guanine (B1146940) dinucleotide (NGD+) | >60 | Moderate |

| Epsilon-NAD+ (ε-NAD+) | Up to 30 | Low |

| Nicotinamide hypoxanthine (B114508) dinucleotide (NHD+) | Up to 30 | Low |

This table is based on data from a study investigating the influence of substitutions in the purine base of NAD+ on the polymerization reaction. nih.gov

Extracellular NAD+ can induce the activation of the P2X7 receptor, an ATP-gated ion channel, through a process involving ADP-ribosylation of the receptor's ectodomain. nih.govaai.org This activation is catalyzed by ecto-ADP-ribosyltransferases (ARTs). nih.govaai.org In murine T lymphocytes, this process is mediated by ART2.2 and leads to the covalent modification of arginine residues on the P2X7 receptor. nih.gov The use of NAD+ and its analogs helps in understanding the activation mechanisms of P2X7 receptors, which are involved in immune responses and inflammation. nih.govnih.gov For example, NAD+-induced gating of P2X7 can trigger the release of ATP from cells. nih.gov

Research on murine macrophages has explored the role of a related ecto-ART, ART2.1, in regulating P2X7 receptor function. nih.govaai.org The ability of extracellular NAD+ to induce calcium influx through P2X7 receptors has been confirmed in splenic lymphocytes. nih.gov

Use in Studying Protein Modifications by ADP-Ribosyltransferases (ARTs)

Investigation of NAD-Dependent Enzyme Structure-Function Relationships

The fluorescent properties of ε-NAD make it an excellent probe for studying the structure and function of NAD-dependent enzymes. By monitoring changes in fluorescence, researchers can gain insights into coenzyme binding and conformational changes within the enzyme. nih.gov

One example is the study of horse liver alcohol dehydrogenase (ADH). nih.gov The phosphorescence of both tryptophan residues in the enzyme and the bound ε-NAD+ can be used to monitor the coenzyme-enzyme interaction. nih.gov Studies have shown that both NAD+ and ε-NAD+ quench the tryptophan phosphorescence in ADH, with ε-NAD+ causing a more significant decrease, indicating a strong interaction within the active site. nih.gov

Real-time Monitoring of Coenzyme Kinetics and Dynamics in Vitro and In Situ

The fluorescence of ε-NAD allows for the real-time investigation of enzyme kinetics and substrate binding. ontosight.ai This is particularly useful for studying NAD-dependent enzymes like lactate (B86563) dehydrogenase, which plays a role in glucose metabolism. ontosight.ai The fluorescent signal of ε-NAD provides a continuous measure of the enzymatic reaction, enabling detailed kinetic analysis. ontosight.ai

For example, ε-NAD has been used as an alternative coenzyme for duck epsilon-crystallin, which exhibits lactate dehydrogenase activity. nih.gov These studies, along with product and substrate inhibition experiments, have helped to elucidate the ordered Bi-Bi sequential kinetic mechanism of this enzyme. nih.gov

Utility in High-Throughput Screening Assays for NAD+-Modulating Compounds

High-throughput screening (HTS) is a method for rapidly assessing large numbers of compounds for their effects on a specific biological target. pnas.org The fluorescent nature of ε-NAD makes it suitable for developing HTS assays to identify modulators of NAD+-dependent enzymes. scbt.com A change in the fluorescent signal can indicate that a compound is interacting with the enzyme and affecting its activity. scbt.com Such assays are valuable in drug discovery for finding new therapeutic agents that target NAD+-utilizing enzymes. scbt.comresearchgate.net

For instance, HTS assays can be designed to screen for inhibitors of specific enzymes. scbt.com The displacement of bound ε-NAD by a potential inhibitor would lead to a change in the fluorescence signal, allowing for the rapid identification of active compounds from large chemical libraries. pnas.org

Conclusion

Epsilon NAD has established itself as a cornerstone fluorescent analog in biochemical research. Its unique spectroscopic properties provide a powerful lens through which to examine the intricate mechanisms of NAD+-dependent enzymes. Despite some limitations, its utility in continuous assays, binding studies, and mechanistic investigations continues to advance our understanding of fundamental biological processes.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for distinguishing NAD-capped RNAs from non-NAD RNAs in transcriptome studies?

- Methodological Answer : Utilize NAD tagSeq protocols combined with tools like TagSeqTools , a pipeline optimized for Nanopore sequencing data. The pipeline employs two core modules:

- TagSeek : Identifies tagged reads using sequence similarity thresholds (e.g.,

--similarity 12for partial matches) . - TagSeqQuant : Quantifies reads mapped to genes/isoforms and generates outputs like

NAD_total_counts.txt(gene-level counts) andNAD_total_isoform_counts.txt(isoform-level counts) .

Q. How can researchers ensure data reproducibility in NAD tagSeq experiments?

- Methodological Answer :

- Standardize Tag Sequences : Use consistent tag sequences (e.g.,

CCUGAACCUGAACCUGAACCUGAACCUGAACCUGAACCUGAACCUGAACCUGAACCUGAACCUGAA) across replicates . - Quality Control : Analyze

fastqc.htmlreports from TagSeqTools to assess base quality, GC content, and sequence duplication levels . - Public Data Sharing : Deposit raw sequencing data in repositories like SRA and provide detailed metadata (e.g., mapping statistics in

NAD_map.html) .

Advanced Research Questions

Q. How to resolve contradictions in NAD+ quantification across studies, such as discrepancies in tissue-specific NAD-RNA abundance?

- Methodological Answer :

- Meta-Analysis Framework : Aggregate datasets from multiple studies (e.g., Arabidopsis thaliana data from Zhang et al., 2019) and apply normalization methods like TPM (transcripts per million) to account for technical variability .

- Confounder Analysis : Use linear regression models to adjust for variables like RNA integrity number (RIN) or sequencing depth .

- Functional Validation : Perform knockdown/overexpression experiments targeting high-discrepancy genes (e.g., AT1G01100) to assess biological relevance .

Q. What statistical approaches are optimal for analyzing isoform-specific NAD-RNA dynamics in time-series experiments?

- Methodological Answer :

- Time-Dependent Modeling : Apply mixed-effects models to account for biological replicates and temporal autocorrelation. For example:

lmer(NAD.count \~ Time + (1|Replicate), data = NAD_total_isoform_counts.txt)

- Multiple Testing Correction : Use Benjamini-Hochberg FDR adjustment for isoform-level comparisons .

- Visualization : Generate splice-aware genome browser tracks (e.g., IGV-compatible

NAD.sort.bamfiles) to validate isoform structures .

Q. How to design a robust study to investigate the interplay between NAD-capped RNAs and sirtuin-mediated epigenetic regulation?

- Methodological Answer :

- Multi-Omics Integration : Pair NAD tagSeq data with ChIP-seq (e.g., SIRT1 targets) and metabolomics (e.g., NAD+ levels) .

- Knockout Models : Use CRISPR/Cas9 to generate sirtuin-deficient lines and assess NAD-RNA changes via differential expression analysis (e.g., DESeq2) .

- Mechanistic Validation : Perform crosslinking immunoprecipitation (CLIP-seq) to test direct interactions between sirtuins and NAD-RNAs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.